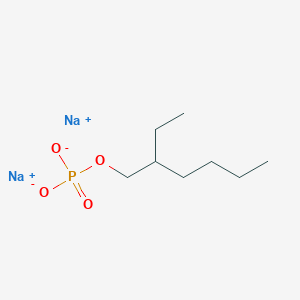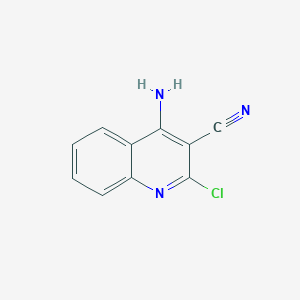
3-Quinolinecarbonitrile, 4-amino-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4-amino-2-chloro-, also known as AQ-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. AQ-4 is a heterocyclic organic compound that belongs to the quinoline family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Quinolinecarbonitrile, 4-amino-2-chloro- is not fully understood. However, it has been suggested that 3-Quinolinecarbonitrile, 4-amino-2-chloro- exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-Quinolinecarbonitrile, 4-amino-2-chloro- has been found to induce various biochemical and physiological effects in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
3-Quinolinecarbonitrile, 4-amino-2-chloro- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 3-Quinolinecarbonitrile, 4-amino-2-chloro- is also stable under standard laboratory conditions and can be stored for extended periods. However, 3-Quinolinecarbonitrile, 4-amino-2-chloro- has some limitations, including its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 3-Quinolinecarbonitrile, 4-amino-2-chloro-. One area of interest is the development of 3-Quinolinecarbonitrile, 4-amino-2-chloro- derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the elucidation of the exact mechanism of action of 3-Quinolinecarbonitrile, 4-amino-2-chloro-, which could lead to the development of new drugs with similar activity. Additionally, further studies are needed to determine the safety and efficacy of 3-Quinolinecarbonitrile, 4-amino-2-chloro- in vivo, which could pave the way for its use in clinical trials.
Synthesemethoden
3-Quinolinecarbonitrile, 4-amino-2-chloro- can be synthesized through various methods, including the condensation of 2-amino-4-chlorobenzonitrile with malononitrile in the presence of a base, such as potassium carbonate, followed by cyclization with polyphosphoric acid. Another method involves the reaction of 2-chloro-4-nitroaniline with malononitrile in the presence of a base, followed by reduction with iron powder.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 4-amino-2-chloro- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been shown to possess potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Furthermore, 3-Quinolinecarbonitrile, 4-amino-2-chloro- has been found to exhibit antifungal and antibacterial activity against various pathogens.
Eigenschaften
CAS-Nummer |
212378-25-1 |
|---|---|
Produktname |
3-Quinolinecarbonitrile, 4-amino-2-chloro- |
Molekularformel |
C10H6ClN3 |
Molekulargewicht |
203.63 g/mol |
IUPAC-Name |
4-amino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |
InChI-Schlüssel |
NJLNQZPOWAIENY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
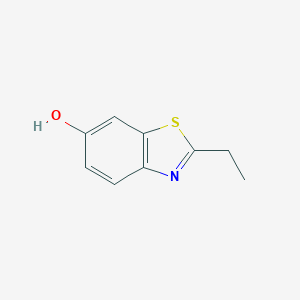

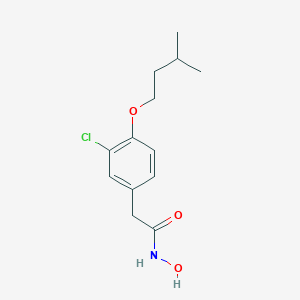
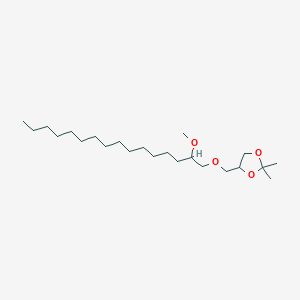
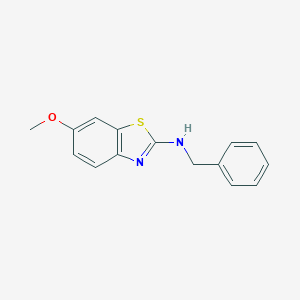
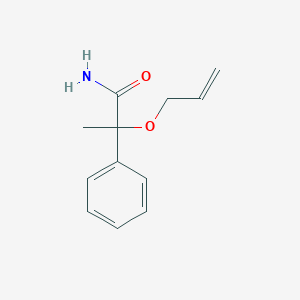
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
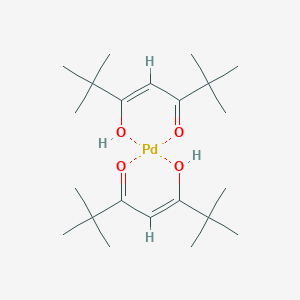


![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
